Methyl oligobiosaminide
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Overview
Description
Methyl oligobiosaminide is a synthetic compound belonging to the family of aminocyclitols. These compounds are characterized by their unique structure, which includes an unsaturated aminocyclitol moiety. This compound is derived from oligostatin C and has been studied for its potential biological activities, particularly its inhibitory effects on certain enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl oligobiosaminide can be synthesized through the methanolysis of oligostatin C. This process involves the reaction of oligostatin C with methanol, resulting in the formation of this compound instead of the expected core structure . Additionally, the compound can be synthesized by coupling protected pseudo-sugar epoxide with suitable methyl 4-amino-4-deoxy-alpha-D-hexopyranoside derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, coupling reactions, and purification processes.
Chemical Reactions Analysis
Types of Reactions: Methyl oligobiosaminide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxy, deoxy, and epoxy derivatives .
Scientific Research Applications
Methyl oligobiosaminide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of aminocyclitols.
Medicine: this compound and its derivatives have potential therapeutic applications due to their enzyme inhibitory properties.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl oligobiosaminide involves its interaction with specific enzymes. The compound inhibits the activity of alpha-D-glucosidase and alpha-D-mannosidase by binding to their active sites, thereby preventing the hydrolysis of their respective substrates . This inhibition can lead to various biological effects, including the regulation of glucose levels and the modulation of glycoprotein processing.
Comparison with Similar Compounds
Methyl oligobiosaminide is similar to other aminocyclitols, such as valienamine and acarviosine. it is unique due to its specific structure and the presence of a methyl group. Similar compounds include:
Valienamine: An unsaturated aminocyclitol known for its biological activities.
Acarviosine: A core structure found in acarbose, an alpha-amylase inhibitor.
Conduramine: Another aminocyclitol with glycosidase inhibitory properties.
Properties
IUPAC Name |
4-[(4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl)amino]-6-(hydroxymethyl)cyclohexane-1,2,3,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO9/c1-4-6(10(19)13(22)14(23-2)24-4)15-7-8(17)5(3-16)9(18)12(21)11(7)20/h4-22H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVBCFZZDZITQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)NC2C(C(C(C(C2O)O)O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40926159 |
Source
|
Record name | Methyl 4,6-dideoxy-4-{[2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino}hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40926159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128536-86-7 |
Source
|
Record name | Methyl oligobiosaminide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128536867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4,6-dideoxy-4-{[2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino}hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40926159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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